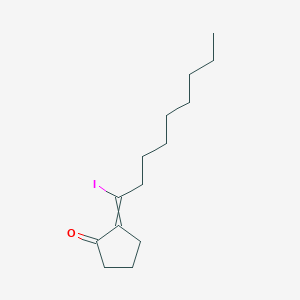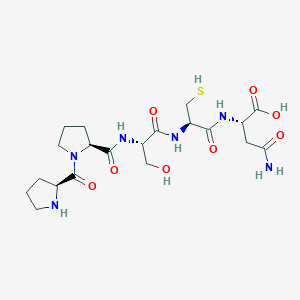
2,2'-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two thiophene rings attached to a fluorene core, which is further substituted with butyl groups. The unique structure of this compound makes it an interesting subject for research in various scientific fields, particularly in materials science and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 9,9-dibutylfluorene, which is then brominated to form 9,9-dibutyl-2,7-dibromofluorene.
Coupling Reaction: The dibrominated fluorene is then subjected to a coupling reaction with thiophene-2-boronic acid using a palladium catalyst under Suzuki coupling conditions. This reaction forms the desired 2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and catalysts.
化学反应分析
Types of Reactions
2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The butyl groups or thiophene rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to its excellent electronic properties.
Materials Science: The compound is studied for its potential use in creating new materials with unique optical and electronic properties.
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
作用机制
The mechanism of action of 2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene in electronic applications involves its ability to transport charge efficiently. The molecular structure allows for effective conjugation and charge delocalization, which enhances its electronic properties. In biological systems, the compound’s interactions with molecular targets and pathways are still under investigation, but it is believed to interact with cellular components through its aromatic and thiophene moieties.
相似化合物的比较
Similar Compounds
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Another fluorene derivative used in organic electronics.
9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester: Used in the synthesis of polymer semiconductors.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: A precursor for various organic semiconducting polymers.
Uniqueness
2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene is unique due to its specific substitution pattern and the presence of thiophene rings, which impart distinct electronic properties. This makes it particularly valuable in the development of advanced materials for electronic applications.
属性
CAS 编号 |
922705-06-4 |
|---|---|
分子式 |
C29H30S2 |
分子量 |
442.7 g/mol |
IUPAC 名称 |
2-(9,9-dibutyl-6-thiophen-2-ylfluoren-3-yl)thiophene |
InChI |
InChI=1S/C29H30S2/c1-3-5-15-29(16-6-4-2)25-13-11-21(27-9-7-17-30-27)19-23(25)24-20-22(12-14-26(24)29)28-10-8-18-31-28/h7-14,17-20H,3-6,15-16H2,1-2H3 |
InChI 键 |
BHABPUILWQEJGY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1(C2=C(C=C(C=C2)C3=CC=CS3)C4=C1C=CC(=C4)C5=CC=CS5)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Naphthalen-1-YL)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14191538.png)


![5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one](/img/structure/B14191564.png)

![3,3'-Di-tert-butyl-7,7'-diphenyl-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B14191571.png)
![2-Amino-5-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14191576.png)




![2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol](/img/structure/B14191600.png)
![2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene](/img/structure/B14191618.png)
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)
